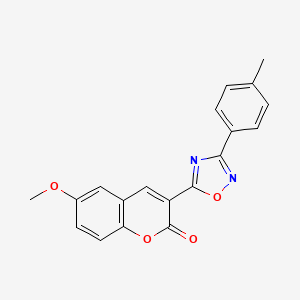

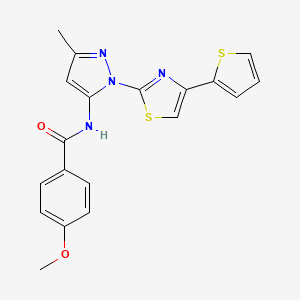

![molecular formula C13H11F3N6O B2423713 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034327-45-0](/img/structure/B2423713.png)

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a type of triazole derivative . Triazole compounds are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar triazolo pyrazine derivatives involves several steps . The starting raw materials are readily available, and the synthesis route is simple . The method is favorable for industrial production as it does not produce a large quantity of byproducts .Molecular Structure Analysis

The molecular structure of triazolo pyrazine derivatives, including “1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide”, can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar triazolo pyrazine derivatives include adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . Other steps involve adding chlorobenzene and trifluoroacetic anhydride, heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid .Physical And Chemical Properties Analysis

Triazole compounds, including “1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide”, are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds with a similar structure, such as triazolo[4,3-a]pyrazine derivatives, have been synthesized and tested for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazole compounds, which share a similar structure with the compound , are known to have antifungal properties . Commercially available triazole-containing drugs include fluconazole and voriconazole, which are used as antifungal agents .

Anticancer Activity

Triazole compounds have also been studied for their potential anticancer activity . The ability of these compounds to bind with a variety of enzymes and receptors in the biological system makes them versatile in their biological activities .

Antioxidant Activity

Triazole derivatives have been synthesized and studied for their potential antioxidant activity . This property could make them useful in the treatment of diseases caused by oxidative stress .

Antiviral Activity

Triazole derivatives have also been studied for their potential antiviral activity . This could make them useful in the treatment of various viral infections .

Anti-Inflammatory and Analgesic Activity

Triazole compounds have been found to have anti-inflammatory and analgesic properties . This could make them useful in the treatment of conditions involving inflammation and pain .

Antiepileptic Activity

Some triazole-containing drugs, such as rufinamide, are used as antiepileptic agents . This suggests that triazole compounds could have potential applications in the treatment of epilepsy .

Antihypertensive Activity

Triazole compounds have also been studied for their potential antihypertensive activity . For example, trapidil is a triazole-containing drug that is used as an antihypertensive agent .

Mecanismo De Acción

Target of Action

The compound “1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a type of triazole compound . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .

Mode of Action

It’s known that triazole compounds interact with their targets, leading to changes in the biological system .

Biochemical Pathways

Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

It’s known that triazole compounds can have various biological activities due to their ability to interact with different enzymes and receptors .

Propiedades

IUPAC Name |

2-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N6O/c1-21-9(2-4-18-21)12(23)17-7-11-20-19-10-6-8(13(14,15)16)3-5-22(10)11/h2-6H,7H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRGFPGFKDGNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

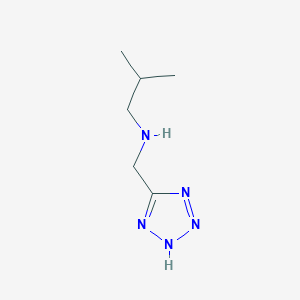

![N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2423631.png)

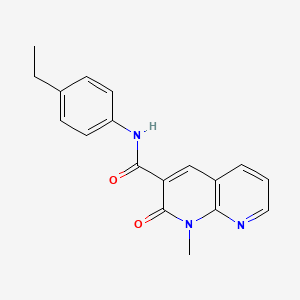

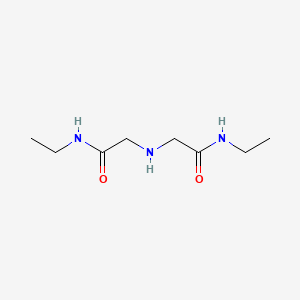

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2423637.png)

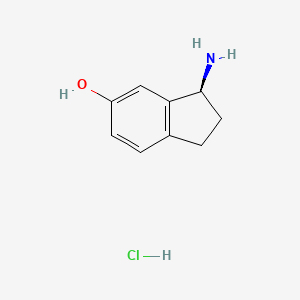

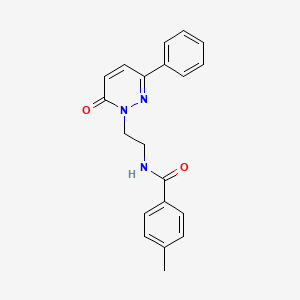

![2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2423638.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2423641.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2423643.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B2423649.png)